Methyl undecanoate-d21
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Overview
Description
Methyl undecanoate-d21 is a deuterium-labeled version of Methyl undecanoate. This compound is primarily used as an internal standard in gas-liquid chromatography. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl undecanoate-d21 is synthesized by incorporating deuterium into Methyl undecanoate. The process involves the esterification of undecanoic acid with methanol-d4 (deuterated methanol) under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl undecanoate-d21 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Undecanoic acid.
Reduction: Undecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl undecanoate-d21 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in gas-liquid chromatography for the quantification of fatty acids and other compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the quality control of biodiesel production and other industrial processes involving fatty acid esters
Mechanism of Action
The mechanism of action of Methyl undecanoate-d21 is primarily related to its role as an internal standard. The deuterium labeling allows for precise quantification in analytical techniques such as gas-liquid chromatography. The presence of deuterium atoms affects the compound’s mass, making it distinguishable from non-labeled compounds. This property is particularly useful in tracing and quantifying the compound in complex mixtures .
Comparison with Similar Compounds
Similar Compounds
Methyl undecanoate: The non-deuterated version of Methyl undecanoate-d21.
Methyl decanoate: A similar ester with one less carbon atom.
Methyl dodecanoate: A similar ester with one more carbon atom.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms make it an ideal internal standard for precise quantification and tracing in various scientific studies. This property sets it apart from other similar compounds that lack deuterium labeling .
Properties
Molecular Formula |
C12H24O2 |
---|---|
Molecular Weight |
221.45 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosadeuterioundecanoate |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
InChI Key |
XPQPWPZFBULGKT-RQTTZOOMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Canonical SMILES |
CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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